Bienvenue dans la boutique en ligne BenchChem!

2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole

PDE4 inhibition Pyrazolylbenzothiazole SAR Inhibitor design

This pyrazolylbenzothiazole derivative is a key tool for head-to-head PDE4 isoform selectivity and ILK potency profiling against the DRM02 scaffold. With a rationally designed 1-methylpyrazol-4-yl substitution pattern, it fills a critical gap in structure-activity relationship libraries. Its balanced XLogP3 of 2.7 and zero H-bond donors make it ideal for pharmacophore refinement and bioanalytical method development. Procure directly to benchmark chromatographic retention and ionization efficiency against structural isomers.

Molecular Formula C17H18N4OS
Molecular Weight 326.42
CAS No. 2319718-65-3
Cat. No. B2884475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole
CAS2319718-65-3
Molecular FormulaC17H18N4OS
Molecular Weight326.42
Structural Identifiers
SMILESCN1C=C(C=N1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H18N4OS/c1-20-10-13(9-18-20)12-5-4-8-21(11-12)17(22)16-19-14-6-2-3-7-15(14)23-16/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3
InChIKeyYJXGSTFLGLLPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole (CAS 2319718-65-3): Procurement-Relevant Structural Profile


2-[3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole (CAS 2319718-65-3, molecular formula C₁₇H₁₈N₄OS, molecular weight 326.4 g/mol) is a pyrazolylbenzothiazole derivative that integrates a 1-methylpyrazole moiety, a piperidine ring, and a benzothiazole core via a carbonyl linker [1]. It is structurally related to the PDE4 inhibitor DRM02, which is disclosed in the same patent family (US‑8754233‑B2) as a pyrazolylbenzothiazole therapeutic agent [2]. The compound is available from research chemical suppliers at typical purity ≥95% .

Why Generic Pyrazolylbenzothiazole Substitution Cannot Guarantee the Functional Profile of 2319718-65-3


Pyrazolylbenzothiazole derivatives exhibit substantial variation in potency and selectivity depending on the nature and position of substituents on the pyrazole, piperidine, and benzothiazole rings [1]. In the broader patent class, minor structural modifications—such as replacing a 1-methylpyrazol-4-yl group with other heterocycles or altering the carbonyl linkage—have been shown to shift IC₅₀ values by orders of magnitude and change isoform selectivity profiles [2]. Therefore, a generic in-class compound cannot be assumed to reproduce the specific (though still largely uncharacterized) biological signature of 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole without direct comparative biochemical validation.

Quantitative Differentiation Evidence for 2-[3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole (2319718-65-3)


Structural Alignment with DRM02 Highlights Key Pharmacophoric Differences

The compound shares the benzothiazole-piperidine-carbonyl scaffold with DRM02, the benchmark pyrazolylbenzothiazole PDE4 inhibitor. However, 2319718-65-3 contains a 1-methylpyrazol-4-yl substituent on the piperidine ring, whereas DRM02 carries a distinct substitution pattern (exact structure undisclosed in public domain but differing at the pyrazole position) [1]. This difference is relevant because structure–activity relationship (SAR) studies in the patent family demonstrate that pyrazole substitution strongly modulates PDE4 isoform selectivity and ILK inhibitory potency [2].

PDE4 inhibition Pyrazolylbenzothiazole SAR Inhibitor design

Physicochemical Property Differentiation vs. Common Pyrazolylbenzothiazole Analogs

Computed properties for 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole include a predicted logP (XLogP3-AA) of 2.7 and 0 hydrogen bond donors, with 4 hydrogen bond acceptors [1]. In comparison, the related compound 2-[4-(1-methyl-1H-pyrrole-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (C₁₇H₁₈N₄OS, an isomer) has a different polar surface area and H-bond profile due to the piperazine vs. piperidine core and pyrrole vs. pyrazole ring [2]. These differences impact membrane permeability predictions and solubility in screening buffers.

Lipophilicity Drug-likeness ADME prediction

Intra-Class Selectivity Potential Inferred from DRM02 Isoform Data

DRM02, a pyrazolylbenzothiazole derivative from the same patent class, shows selective inhibition of PDE4 isoforms A, B, and D with IC₅₀ values ranging from 0.6–14 µM, while additionally inhibiting ILK with an IC₅₀ of 20.6 nM [1]. The patent explicitly states that R1 and R2 substituent variation on the benzothiazole and pyrazole/piperidine moiety controls this dual-inhibition profile [2]. Although no direct data exist for 2319718-65-3, the 1-methylpyrazol-4-yl group differentiates it from DRM02's substitution, implying a distinct selectivity fingerprint.

PDE4 isoform selectivity ILK inhibition Off-target profile

Best-Fit Research and Procurement Scenarios for 2-[3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole (2319718-65-3)


Structure–Activity Relationship Expansion of Pyrazolylbenzothiazole PDE4/ILK Dual Inhibitors

Investigators aiming to explore how the 1-methylpyrazol-4-yl group affects PDE4 isoform selectivity or ILK potency relative to the DRM02 scaffold can use 2319718-65-3 as a rationally designed analog. The available DRM02 IC₅₀ data (PDE4 IC₅₀ = 0.6–14 µM; ILK IC₅₀ = 20.6 nM) [1] provide a quantitative comparator for head-to-head profiling.

Computational Modeling and Pharmacophore Mapping of Benzothiazole-Containing Kinase Modulators

The compound's computed XLogP3 of 2.7, zero H-bond donors, and four H-bond acceptors [2] make it suitable for docking studies or pharmacophore refinement where a balanced lipophilicity/hydrogen-bond profile is required. Its distinct substitution pattern fills a gap in current pyrazolylbenzothiazole libraries.

Method Development for LC-MS Quantification of Low-LogP Heterocyclic Amides

With a molecular weight of 326.4 g/mol and moderate lipophilicity (XLogP3 2.7), 2319718-65-3 can serve as a reference standard for developing bioanalytical methods targeting similar small-molecule heterocycles, where chromatographic retention and ionization efficiency need to be benchmarked against structurally related isomers.

Quote Request

Request a Quote for 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.